molecular formula C13H20N4O2 B8386155 Benzyl L-argininate CAS No. 57177-89-6

Benzyl L-argininate

Cat. No.: B8386155
CAS No.: 57177-89-6
M. Wt: 264.32 g/mol
InChI Key: JSCSSJKVVXQJON-UHFFFAOYSA-N
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Description

Benzyl L-argininate is an ester derivative of the amino acid L-arginine, where the carboxyl group is esterified with benzyl alcohol. This modification enhances its lipophilicity, improving membrane permeability and bioavailability compared to free L-arginine . Its stability and solubility profile make it suitable for topical and oral delivery systems .

Properties

IUPAC Name

benzyl 2-amino-5-(diaminomethylideneamino)pentanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4O2/c14-11(7-4-8-17-13(15)16)12(18)19-9-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9,14H2,(H4,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSCSSJKVVXQJON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C(CCCN=C(N)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00972637
Record name Benzyl argininate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57177-89-6
Record name Benzyl L-argininate
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzyl argininate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00972637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzyl L-argininate
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Preparation Methods

Reaction Conditions and Mechanism

  • Substrates : L-arginine, benzyl alcohol.

  • Catalyst : p-Toluenesulfonic acid (PTSA) or hydrochloric acid.

  • Solvent : Cyclohexane or toluene for azeotropic water removal.

  • Temperature : Reflux (80–110°C).

  • Yield : 82–96%.

The mechanism proceeds via protonation of the carboxylic acid, nucleophilic attack by benzyl alcohol, and water elimination. Cyclohexane is preferred over toluene due to reduced racemization (0.5–0.6% vs. 5–10%).

Key Advantages:

  • Simplicity and scalability.

  • Compatibility with polar amino acids (e.g., lysine, serine).

Carbobenzoxylation and Silylation

This method, detailed in patents and classical peptide chemistry literature, introduces protecting groups to arginine’s guanidino and α-amino functionalities before esterification.

Stepwise Synthesis:

  • Protection of Guanidino Group :

    • Reagents : Benzyl pentachlorophenylcarbonate or p-methoxybenzyl carbonate.

    • Conditions : Anhydrous amide solvents (e.g., DMF), 40–70°C, 24–72 hours.

    • Outcome : N,N,N-Trisubstituted arginine derivatives.

  • Silylation of α-Amino Group :

    • Reagents : Hexamethyldisilazane (HMDS).

    • Purpose : Enhances solubility and reactivity.

  • Esterification :

    • Reagents : Benzyl alcohol, lithium acetate.

    • Yield : 70–85% after deprotection.

Data Table 1: Comparison of Carbobenzoxylation Methods

Protecting GroupSolventTime (h)Yield (%)Purity (%)
Benzyl carbonateDMF727895
p-MethoxybenzylDMF608597
Benzyl chlorideAlkaline H₂O486590

Sources:

Phase-Transfer Catalysis (PTC)

Phase-transfer catalysis streamlines the synthesis of N-benzyloxycarbonyl (Cbz) arginine derivatives, which are precursors to this compound.

Protocol:

  • Catalyst : Poly(oxyalkylene) glycols (e.g., PEG-600).

  • Reagents : Benzyl chloroformate, aqueous NaOH.

  • Conditions : Biphasic system (water/ethyl acetate), 25–40°C.

  • Yield : 90–97%.

PTC facilitates the migration of reactive intermediates across phases, minimizing hydrolysis and side reactions.

Advantages:

  • High regioselectivity for the α-amino group.

  • Scalable to industrial production.

Enzymatic Polymerization

Papain and other proteases catalyze the polymerization of amino acid esters, offering an eco-friendly alternative.

Process:

  • Monomer : this compound.

  • Catalyst : Papain (10–20 mg/mL).

  • Conditions : pH 7–8, 37°C, 24 hours.

  • Outcome : Oligomers with DP 5–10.

Key Insight:

The benzyl ester group enhances substrate affinity for papain’s active site, enabling efficient polymerization despite arginine’s bulky side chain.

Industrial-Scale Hydrogenation

Patents describe hydrogenation routes for benzyl-protected amino acids, adaptable to L-argininate synthesis.

Example: 4-Benzyl L-Aspartate Synthesis

  • Substrate : N-Tosyl-4-benzyl aspartate.

  • Catalyst : Pd/C (5% w/w).

  • Conditions : H₂ (2.3 L), 50°C, 6 hours.

  • Yield : 56–96%.

Racemization Control

Racemization remains a critical challenge. Key findings include:

  • Cyclohexane reduces racemization to 0.5% vs. 5% in toluene.

  • Low temperatures (40–60°C) and anhydrous conditions are essential.

Data Table 2: Racemization Under Different Conditions

SolventTemperature (°C)Racemization (%)
Cyclohexane800.5
Toluene1105.0
DMF701.2

Source:

Comparative Analysis of Methods

Data Table 3: Method Comparison

MethodYield (%)Purity (%)ScalabilityCost
Fischer–Speier82–9695HighLow
Carbobenzoxylation70–8597ModerateHigh
Phase-Transfer90–9798HighModerate
Enzymatic60–7590LowHigh

Chemical Reactions Analysis

Types of Reactions: Benzyl L-argininate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of arginine benzyl ester primarily involves its hydrolysis to release arginine and benzyl alcohol. Arginine plays a crucial role in various biological processes, including protein synthesis, nitric oxide production, and immune function. The esterification with benzyl alcohol can modulate the solubility and stability of arginine, enhancing its utility in different applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs

Table 1: Key Structural and Functional Differences
Compound CAS # Core Structure Key Functional Groups Applications
Benzyl L-argininate Not provided L-arginine + benzyl ester Ester, guanidinium Drug delivery, NO modulation
Benzoyl-L-alanyl-L-arginine 71448-11-8 Dipeptide (Ala-Arg) + benzoyl group Amide, benzoyl Research reagents, enzyme substrates
N-a-benzoyl-L-arginine-4-nitroanilide Not provided L-arginine + benzoyl + nitroanilide Nitro group, amide Protease activity assays
Benzyl alcohol 100-51-6 Benzyl group + hydroxyl Hydroxyl Solvent, preservative

Key Observations :

  • This compound and Benzoyl-L-alanyl-L-arginine both incorporate arginine but differ in linkage (ester vs. amide). The ester group in this compound enhances hydrolysis susceptibility, enabling controlled release of L-arginine in physiological conditions .
  • The nitroanilide derivative (N-a-benzoyl-L-arginine-4-nitroanilide) is designed for spectrophotometric detection in enzyme assays, unlike this compound, which focuses on therapeutic delivery .

Pharmacokinetic and Stability Profiles

Table 2: Stability and Metabolic Pathways
Compound Metabolic Pathway Half-life (in vitro) Stability Concerns
This compound Ester hydrolysis → L-arginine + benzyl alcohol ~2–4 hours Sensitive to pH > 8
Benzoyl-L-alanyl-L-arginine Proteolytic cleavage → Ala + Arg + benzoic acid Not reported Heat-sensitive; store below 25°C
Benzyl alcohol Oxidized to benzoic acid, conjugated with glycine ~30–60 minutes Volatile; flammable

Key Observations :

  • This compound’s ester bond allows gradual release of L-arginine, whereas Benzoyl-L-alanyl-L-arginine requires enzymatic cleavage for activation .
  • Benzyl alcohol, a metabolite of this compound, has rapid clearance but poses toxicity risks at high doses (e.g., metabolic acidosis) .

Key Observations :

  • This compound’s safety profile is superior to benzyl alcohol due to controlled release and lower volatility .
  • Benzoyl-L-alanyl-L-arginine requires stringent storage conditions (e.g., refrigeration) to prevent degradation .

Functional Comparison in Research and Industry

  • This compound: Preferred in drug formulations for sustained NO release, critical in cardiovascular and wound-healing therapies.
  • Benzoyl-L-alanyl-L-arginine : Used in biochemical assays (e.g., trypsin activity) due to its specificity as a substrate .

Q & A

Basic Research Questions

Q. What are the established laboratory-scale synthesis methods for Benzyl L-argininate, and how do reaction parameters influence yield?

  • Methodology : Synthesis often involves esterification or protection of the arginine side chain. For example, α-Benzoyl-L-arginine ethyl ester hydrochloride (structurally analogous) is synthesized via carbodiimide-mediated coupling or enzymatic catalysis . Reaction conditions such as temperature (e.g., 0–6°C storage for stability), molar ratios (acid:alcohol typically 1:1–1:3), and catalyst type (e.g., H₂SO₄ or ammonium cerium phosphate) critically impact yield . Kinetic modeling (e.g., uniform experimental design) can optimize parameters like reaction time and catalyst loading .

Q. How can researchers assess the purity and stability of this compound using chromatographic techniques?

  • Methodology : High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are standard. For example, N-a-benzoyl-L-arginine-4-nitroanilide hydrochloride is analyzed using reverse-phase HPLC with UV detection (λ = 254 nm) and a C18 column, with mobile phases like acetonitrile/water (70:30 v/v) . System suitability tests (e.g., peak symmetry, retention time reproducibility) ensure method validity. Stability studies should monitor degradation under varying storage conditions (e.g., -20°C vs. room temperature) .

Advanced Research Questions

Q. How can kinetic modeling resolve contradictions in reported catalytic efficiencies for this compound synthesis?

  • Methodology : Discrepancies often arise from unaccounted variables (e.g., solvent polarity, water activity). Apply data mining techniques to cross-validate datasets, and use Arrhenius plots to isolate temperature-dependent effects. For enzymatic routes, Michaelis-Menten kinetics can identify substrate inhibition or enzyme denaturation thresholds . Reproducibility protocols (e.g., pre-registered experimental designs) mitigate bias .

Q. What computational strategies validate the interaction mechanisms of this compound in enzyme-substrate systems?

  • Methodology : Density functional theory (DFT) simulations can model transition states in esterification or hydrolysis reactions. Compare computed activation energies with experimental data (e.g., from UV-Vis spectroscopy or mass spectrometry). Databases like Reaxys or PubChem provide thermodynamic parameters (e.g., ΔG, ΔH) for benchmarking . Validate models using mutagenesis studies on catalytic residues (e.g., serine hydrolases) .

Q. How should researchers design experiments to investigate the pH-dependent solubility of this compound in aqueous buffers?

  • Methodology : Use a fractional factorial design to test pH (4–10), ionic strength (0.1–1.0 M), and temperature (25–60°C). Measure solubility via nephelometry or gravimetric analysis. Correlate results with Hansen solubility parameters and pKa values (predicted using software like ChemAxon). Include negative controls (e.g., unbuffered solutions) to isolate pH effects .

Methodological Guidelines

  • Data Contradiction Analysis : When conflicting results arise (e.g., catalytic efficiency in different solvents), perform sensitivity analysis using tools like Monte Carlo simulations to quantify parameter uncertainty. Cross-reference with primary literature, prioritizing studies that report raw data and detailed protocols .
  • Reproducibility : Document all experimental conditions (e.g., reagent lot numbers, equipment calibration dates) in appendices. Use platforms like Zenodo to archive datasets and computational workflows .

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